2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Overview
Description
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is an organic compound that features a trifluoroethyl group attached to an indazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as lotilaner, have been shown to act as non-competitive antagonists of the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Based on the mechanism of action of similar compounds, it can be inferred that 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2h-indazol-7-amine might interact with its targets by inhibiting the gabacl channel, causing a paralytic action in the target organism, leading to death .
Biochemical Pathways
The inhibition of gabacl channels can disrupt the normal functioning of the nervous system in the target organisms, leading to paralysis and death .
Result of Action
Based on the mode of action, it can be inferred that the compound might cause paralysis and death in the target organisms by inhibiting the gabacl channels .
Biochemical Analysis
Biochemical Properties
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, competitively inhibiting its activity . Additionally, it forms complexes with Lewis bases such as tetrahydrofuran (THF) and pyridine through hydrogen bonding . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and protein interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the solvation structures and interphases in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . The compound’s impact on gene expression and cellular metabolism is likely mediated through its interactions with key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, forming complexes that can inhibit or activate enzyme activity . The compound’s ability to form hydrogen bonds with Lewis bases suggests that it can alter the structural conformation of proteins, thereby influencing their function . Additionally, its competitive inhibition of alcohol dehydrogenase indicates that it can modulate metabolic pathways involving alcohol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage. High doses of the compound have been associated with toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolism of alcohols and related compounds . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with Lewis bases suggests that it can be transported across cellular membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, making it suitable for the synthesis of trifluoroethylated indazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioactivity.
Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Biological Studies: The compound can be used in biological research to study its interactions with various biomolecules and its potential effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
2,2,2-trifluoroethylhydrazine: Another similar compound used in the synthesis of fluorinated pyridazines and hydrazones.
Uniqueness
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is unique due to its specific indazole structure combined with the trifluoroethyl group
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15/h4,7H,1-3,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSGDWDSGHKSPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN(C=C2C1)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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